molecular formula C22H22N2O5 B3016467 1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one CAS No. 2034313-69-2

1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one

Cat. No.: B3016467
CAS No.: 2034313-69-2
M. Wt: 394.427
InChI Key: AZFPILWIEOWFKJ-UHFFFAOYSA-N
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Description

1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure that includes a pyridinone core, a piperidine ring, and a chromene moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one typically involves multi-step organic reactions. A possible synthetic route may include:

    Formation of the chromene moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized via reductive amination or other suitable methods.

    Coupling of the chromene and piperidine units: This step may involve the use of coupling reagents such as EDCI or DCC to form the desired amide bond.

    Introduction of the pyridinone core: The final step may involve the cyclization of the intermediate product to form the pyridinone core under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents or organometallic compounds under controlled conditions.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may serve as a probe to study various biochemical processes. Its interaction with biological macromolecules can provide insights into enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound may find applications in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one would depend on its specific molecular targets and pathways. Potential mechanisms may include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It may interact with cellular receptors, altering their signaling pathways.

    DNA/RNA interaction: The compound could bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,6-dimethyl-4-((1-(4-oxo-4H-chromene-2-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one analogs: Compounds with similar core structures but different substituents.

    Chromene derivatives: Compounds containing the chromene moiety with various functional groups.

    Piperidine derivatives: Compounds with the piperidine ring and different substituents.

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and rings. This structural complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1,6-dimethyl-4-[1-(4-oxochromene-2-carbonyl)piperidin-4-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-14-11-16(12-21(26)23(14)2)28-15-7-9-24(10-8-15)22(27)20-13-18(25)17-5-3-4-6-19(17)29-20/h3-6,11-13,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFPILWIEOWFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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